molecular formula C13H16O2 B2382219 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol CAS No. 1212473-83-0

4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol

Cat. No.: B2382219
CAS No.: 1212473-83-0
M. Wt: 204.269
InChI Key: JARXDSZNTUVDEE-VUHGHZMFSA-N
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Description

4-[(1R,4S)-Bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol is a bicyclic-substituted catechol derivative characterized by a norbornane (bicyclo[2.2.1]heptane) moiety attached to a benzene ring with hydroxyl groups at the 1- and 2-positions.

Properties

IUPAC Name

4-[(1R,4S)-2-bicyclo[2.2.1]heptanyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12-4-3-10(7-13(12)15)11-6-8-1-2-9(11)5-8/h3-4,7-9,11,14-15H,1-2,5-6H2/t8-,9+,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARXDSZNTUVDEE-VUHGHZMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CC2C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced bicyclic structures.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzene-1,2-diol Derivatives

Epinephrine (Adrenaline)

  • Structure: 4-[(1R)-1-Hydroxy-2-(methylamino)ethyl]benzene-1,2-diol .
  • Properties: Molecular formula C₉H₁₃NO₃, molar mass 183.2 g/mol, water solubility 180 mg/L, log KOW = -2.59 .
  • Activity : Sympathomimetic agent acting on α/β-adrenergic receptors. The ethylamine side chain and stereochemistry (R-configuration) are critical for receptor binding .
  • Comparison : The target compound replaces the ethylamine side chain with a hydrophobic bicyclo group, likely reducing water solubility and altering receptor interactions.

XDE (4-[(1S)-1-Hydroxy-2-(Methylamino)ethyl]benzene-1,2-diol)

  • Structure : Stereoisomer of epinephrine with (1S)-configuration in the hydroxyethyl group .
  • Properties: Similar molecular formula (C₉H₁₃NO₃) and molar mass (183.2 g/mol) to epinephrine. Stereochemical differences may affect adrenergic activity .
  • Comparison : Highlights the importance of stereochemistry in biological activity, suggesting that the (1R,4S) configuration in the target compound could lead to unique binding profiles.

α-Methyl-Norepinephrine

  • Structure: 4-[(1R)-2-Amino-1-hydroxypropyl]benzene-1,2-diol .
  • Properties : Molar mass 183.2 g/mol; methyl substitution on the ethylamine chain enhances metabolic stability .
  • Comparison : Demonstrates how alkyl modifications on the side chain influence pharmacological properties, a strategy that could be mirrored in optimizing the target compound’s bicyclic substituent.
Bicyclo-Substituted Diols

4-(Bicyclo[2.2.1]hept-2-yl)cyclohexane-1,2-diol

  • Structure : Cyclohexane-1,2-diol with a bicyclo[2.2.1]hept-2-yl substituent .
  • Properties : Molecular formula C₁₃H₂₀O₂, molar mass 208.29 g/mol. The saturated cyclohexane ring increases hydrophobicity compared to the aromatic benzene analog .
Other Diol Derivatives

Resveratrol

  • Structure : 5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol .
  • Properties : Benzene-1,3-diol with a stilbene group; log KOW ~3.1. Used in antioxidant and anti-inflammatory research .
  • Comparison : The 1,2-diol configuration in the target compound may enhance metal chelation or redox activity compared to 1,3-diol systems.

Gallic Acid

  • Structure : 3,4,5-Trihydroxybenzoic acid .
  • Properties : Water-soluble (log KOW ~0.5) due to polar hydroxyl and carboxylic acid groups. Lacks the bicyclic substituent .
  • Comparison : Highlights the role of substituent polarity in solubility and bioavailability.

Physicochemical Properties and Pharmacological Implications

Table 1: Comparative Properties of Selected Compounds
Compound Molecular Formula Molar Mass (g/mol) Water Solubility log KOW (Estimated) Key Structural Feature
Target Compound C₁₃H₁₆O₂ 204.26 Low (hydrophobic) ~1.5–2.0 Bicyclo[2.2.1]hept-2-yl (1R,4S)
Epinephrine C₉H₁₃NO₃ 183.2 180 mg/L -2.59 Ethylamine side chain
4-(Bicyclo...)cyclohexane-1,2-diol C₁₃H₂₀O₂ 208.29 Very low ~2.5–3.0 Cyclohexane ring
Resveratrol C₁₄H₁₂O₃ 228.24 ~30 mg/L 3.1 Stilbene group

Key Observations :

  • The target compound’s bicyclic group increases hydrophobicity compared to epinephrine, likely reducing water solubility and altering membrane permeability.

Biological Activity

The compound 4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol (CAS No. 16411093) is a bicyclic phenolic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its antioxidant properties, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16O2 , with a molecular weight of 204.27 g/mol . The structure consists of a bicyclic heptane moiety attached to a benzene ring with hydroxyl groups at the 1 and 2 positions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC13H16O2
Molecular Weight204.27 g/mol
CAS Number16411093
SynonymsBicyclo[2.2.1]hept-2-yl phenol

Antioxidant Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

The antioxidant properties are primarily attributed to the ability of the hydroxyl groups to scavenge free radicals and chelate metal ions, thus preventing oxidative damage to cellular components.

Anti-inflammatory Effects

Research has shown that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. Such properties are beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Cytokines

In a controlled study involving inflammatory models, This compound was found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated, particularly in models of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Neuroprotection

The compound is believed to protect neuronal cells from apoptosis induced by oxidative stress through the modulation of signaling pathways associated with cell survival.

Table 2: Summary of Biological Activities

ActivityEffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine levelsCase Study
NeuroprotectiveProtects neuronal cellsOngoing Research

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